N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a benzodioxole moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Quinoxaline Core Synthesis: The quinoxaline core can be prepared by condensing appropriate aromatic diamines with diketones under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the quinoxaline core and introducing the sulfonamide group through reactions with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The benzodioxole moiety is known to interact with proteins, potentially affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core, benzodioxole moiety, and sulfonamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(11-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-13-16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZWBIJNLPUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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